3-Methyl-6-nitrocoumarin

Übersicht

Beschreibung

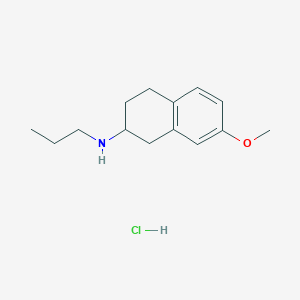

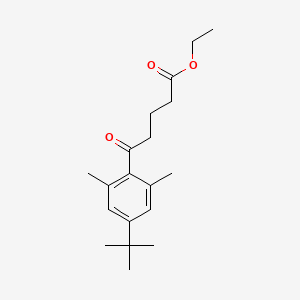

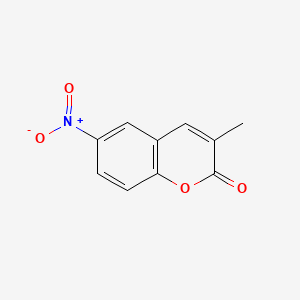

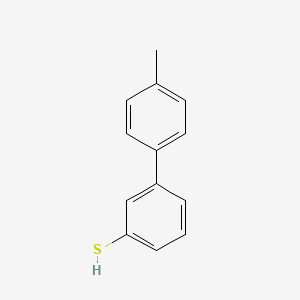

3-Methyl-6-nitrocoumarin is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 . The IUPAC name for this compound is 3-methyl-6-nitro-2H-chromen-2-one .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrone core, which is a fused benzene and pyrone ring . The compound has a nitro group (-NO2) attached to the 6th carbon and a methyl group (-CH3) attached to the 3rd carbon of the coumarin nucleus .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

3-Methyl-6-nitrocoumarin derivatives have been explored for their potential as antibacterial and antifungal agents. Studies have shown that these compounds exhibit activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The antibacterial activity is influenced by the substitution pattern on the coumarin moiety, suggesting that modifications in the chemical structure can enhance their antimicrobial efficacy (Matos et al., 2012).

Chemical Synthesis and Reactions

3-Methyl-6-nitrocoumarins serve as key intermediates in various chemical reactions, including the Diels-Alder reaction in water. These reactions are pivotal for synthesizing complex molecules, such as nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, which have potential applications in medicinal chemistry and materials science (Amantini et al., 2003).

Biological Studies

In biological studies, this compound has been identified as an efficient inhibitor of phospholipase-C in both mammalian and yeast models, suggesting its utility in studying cellular processes involving phospholipase-C. This inhibitory activity also extends to pathogenic yeasts like Candida albicans, highlighting its potential therapeutic applications (Tisi et al., 2001).

Acoustic Properties

Research into the acoustic properties of binary mixtures containing this compound derivatives has provided insights into molecular interactions and structural dynamics in solution. Such studies contribute to the understanding of solute-solvent interactions, which is crucial in various fields, including pharmaceuticals and material science (Burghate & Raghuwanshi, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that coumarin derivatives, such as 3-aminocoumarins, are the core structure of antibiotics like novobiocin and clorobiocin, which are effective against multi-resistant gram-positive bacteria . These antibiotics function as inhibitors of DNA gyrase , a type II topoisomerase, and heat shock protein 90 , which plays a crucial role in cell signaling, proliferation, and survival.

Mode of Action

For instance, novobiocin and clorobiocin, which share a similar core structure, inhibit DNA gyrase, thereby preventing DNA replication .

Biochemical Pathways

Given the potential targets, it’s plausible that this compound could impact the dna replication pathway by inhibiting dna gyrase, and potentially influence pathways related to cell signaling, proliferation, and survival through its interaction with heat shock protein 90 .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might lead to the inhibition of dna replication and potentially affect cell signaling, proliferation, and survival .

Biochemische Analyse

Biochemical Properties

3-Methyl-6-nitrocoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily due to its fluorescent properties. For instance, this compound is used in fluorescent labeling of biomolecules, which aids in the detection and analysis of these molecules in various biochemical assays . The compound’s interaction with metal ions and its ability to detect microenvironment polarity and pH changes are also noteworthy . These interactions are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, coumarin derivatives, including this compound, have demonstrated anti-proliferative activity against tumor cells by downregulating oncogene expression and inducing apoptosis through mitochondrial signaling cascades . This compound’s ability to generate reactive oxygen species (ROS) and cause mitochondrial depolarization further highlights its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound’s interaction with mitochondrial proteins can induce apoptosis in cancer cells by increasing ROS levels and causing mitochondrial depolarization . Additionally, the compound’s fluorescent properties enable it to act as a chemosensor for detecting various biomolecules and ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged use in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as anti-tumor activity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and other toxicological responses . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve hydroxylation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, transport proteins may facilitate its movement within the cell, affecting its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in mitochondria can enhance its pro-apoptotic effects in cancer cells by disrupting mitochondrial function .

Eigenschaften

IUPAC Name |

3-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWANMOIIIMORBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371698 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-08-6, 95532-74-4 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

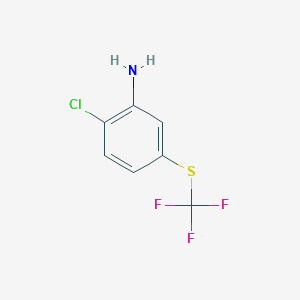

![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3416805.png)